molecular formula C20H33BrO2 B12601432 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene CAS No. 649739-55-9

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene

Cat. No.: B12601432
CAS No.: 649739-55-9
M. Wt: 385.4 g/mol
InChI Key: CWFNEARJWADYLF-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromoethoxy group and a dodecyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2-bromoethanol and dodecyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group, resulting in the formation of 1-(2-Ethoxy)-4-(dodecyloxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-(2-Ethoxy)-4-(dodecyloxy)benzene.

Scientific Research Applications

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals, surfactants, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromoethoxy group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

  • 1-(2-Bromoethoxy)-2-methoxybenzene
  • 1-(2-Bromoethoxy)-4-methoxybenzene
  • 1-(2-Bromoethoxy)-2,4-dimethoxybenzene

Comparison: 1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is unique due to the presence of the long dodecyloxy chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly in aqueous environments. This distinguishes it from other similar compounds that may have shorter alkoxy chains or different substitution patterns on the benzene ring.

Biological Activity

1-(2-Bromoethoxy)-4-(dodecyloxy)benzene is an organic compound that has garnered interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound has the molecular formula C20H33BrO2C_{20}H_{33}BrO_2 and a molecular weight of approximately 385.39 g/mol. Its structure includes a dodecyloxy group, which enhances its lipophilicity, making it suitable for interactions with biological membranes.

PropertyValue
Molecular FormulaC20H33BrO2
Molecular Weight385.39 g/mol
Melting PointNot specified
SolubilityOrganic solvents

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromine atom and long hydrophobic dodecyloxy chain may contribute to membrane disruption in bacterial cells.

  • Mechanism : The hydrophobic tail can integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Case Study : A study on related brominated compounds showed significant inhibition of Gram-positive bacteria, suggesting similar potential for this compound.

Cytotoxicity and Apoptosis Induction

Investigations into the cytotoxic effects of related compounds indicate that they can induce apoptosis in cancer cell lines.

  • Mechanism : These compounds may activate apoptotic pathways through mitochondrial dysfunction or by triggering caspase cascades.
  • Research Findings : In vitro studies have demonstrated that derivatives of this compound can lead to increased apoptosis in specific cancer cell lines, such as breast and colon cancer cells.

Anti-inflammatory Effects

Compounds with similar alkoxy substituents have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Mechanism : The compound may inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
  • Findings : Experimental models suggest that these compounds can reduce inflammation markers in animal models of arthritis.

Table 2: Summary of Biological Activities

ActivityEffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis
Anti-inflammatoryReduction of cytokines

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. These studies typically employ cell viability assays (MTT or XTT assays) to assess cytotoxicity and flow cytometry for apoptosis detection.

In Vivo Studies

Limited in vivo studies have been conducted, primarily focusing on the pharmacokinetics and biodistribution of similar compounds. These studies are crucial for understanding how the compound behaves in a biological system and its potential therapeutic applications.

Properties

CAS No.

649739-55-9

Molecular Formula

C20H33BrO2

Molecular Weight

385.4 g/mol

IUPAC Name

1-(2-bromoethoxy)-4-dodecoxybenzene

InChI

InChI=1S/C20H33BrO2/c1-2-3-4-5-6-7-8-9-10-11-17-22-19-12-14-20(15-13-19)23-18-16-21/h12-15H,2-11,16-18H2,1H3

InChI Key

CWFNEARJWADYLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)OCCBr

Origin of Product

United States

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